molecular formula C7H4BrClN2 B040403 8-Bromo-6-chloroimidazo[1,2-a]pyridine CAS No. 957187-27-8

8-Bromo-6-chloroimidazo[1,2-a]pyridine

Cat. No. B040403
CAS RN: 957187-27-8
M. Wt: 231.48 g/mol
InChI Key: LMPPBTNPACXNDI-UHFFFAOYSA-N
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Description

8-Bromo-6-chloroimidazo[1,2-a]pyridine (8BCIP) is an organic compound belonging to the class of heterocyclic compounds. It is a pale yellow solid that is soluble in polar organic solvents such as methanol, dimethyl sulfoxide, and dimethylformamide. 8BCIP is of interest to scientists due to its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

Organic Chemical Synthesis Intermediate

“8-Bromo-6-chloroimidazo[1,2-a]pyridine” is used as an organic chemical synthesis intermediate . This means it is a substance produced during the reaction that is considered a stepping stone towards the final product. This application is crucial in the field of organic chemistry where it aids in the production of complex molecules.

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, such as “8-Bromo-6-chloroimidazo[1,2-a]pyridine”, have been recognized for their potential in the development of antituberculosis agents . These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes them a promising area of research in the fight against tuberculosis.

Drug Discovery Research

The structure of “8-Bromo-6-chloroimidazo[1,2-a]pyridine” is being studied in drug discovery research . Researchers are exploring its structure-activity relationship, mode-of-action, and various scaffold hopping strategies . This research is contributing to what is being called a renaissance era of TB drug discovery research .

Medicinal Chemistry

“8-Bromo-6-chloroimidazo[1,2-a]pyridine” is also being used in the field of medicinal chemistry . Its unique structure and properties make it a valuable compound for the development of new medicines.

Infectious Disease Research

Given its potential as an antituberculosis agent, “8-Bromo-6-chloroimidazo[1,2-a]pyridine” is also being used in infectious disease research . It’s helping scientists understand the mechanisms of infectious diseases and develop effective treatments.

Nanomedicine

While there isn’t specific research on “8-Bromo-6-chloroimidazo[1,2-a]pyridine” in the field of nanomedicine, imidazo[1,2-a]pyridine analogues are being explored in this area . Given its properties, it’s possible that “8-Bromo-6-chloroimidazo[1,2-a]pyridine” could also find applications in this field in the future.

properties

IUPAC Name

8-bromo-6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPPBTNPACXNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650054
Record name 8-Bromo-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-chloroimidazo[1,2-a]pyridine

CAS RN

957187-27-8
Record name 8-Bromo-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-5-chloropyridin-2-amine (10 g, 49 mmol) and chloroacetaldehyde (50% in H2O, 12 mL, 98 mmol) in ethanol (100 mL) was heated at 50° C. overnight. It was then cooled to room temperature and concentrated. Acetone (30 mL) was added to the residue and the resulting mixture was stirred rapidly for 2 h. The resulting solid was collected through filtration and dried to afford 101a as a yellow solid (10.0 g, 89%). MS: [M+H]+ 231. 1H NMR (500 MHz, DMSO) δ 9.20 (s, 1H), 8.33 (s, 1H), 8.29 (s, 1H), 8.09 (s, 1H)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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